molecular formula C7H8N2O3 B068058 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 171672-98-3

1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B068058
CAS No.: 171672-98-3
M. Wt: 168.15 g/mol
InChI Key: YPGQZFBTZKRELK-UHFFFAOYSA-N
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Description

1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

The synthesis of 1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups. Common reagents include alkyl halides and amines.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various heterocyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar structure but with a methyl group instead of an ethyl group. It exhibits different chemical reactivity and biological activity.

    6-Oxo-1,6-dihydropyridazine-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-ethyl-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-9-6(10)4-3-5(8-9)7(11)12/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGQZFBTZKRELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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